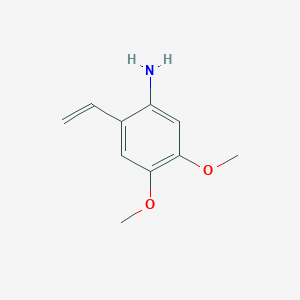
1,1'-(Ethane-1,2-diyldisulfonyl)bis(4-methoxybenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Ethane-1,2-diyldisulfonyl)bis(4-methoxybenzene) is an organic compound characterized by its unique structure, which includes two methoxybenzene groups connected by an ethane-1,2-diyldisulfonyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethane-1,2-diyldisulfonyl)bis(4-methoxybenzene) typically involves the reaction of 4-methoxybenzenesulfonyl chloride with ethane-1,2-dithiol in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the dithiol to form the desired disulfonyl compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Ethane-1,2-diyldisulfonyl)bis(4-methoxybenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiol groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxybenzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated methoxybenzene derivatives.
Scientific Research Applications
1,1’-(Ethane-1,2-diyldisulfonyl)bis(4-methoxybenzene) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-(Ethane-1,2-diyldisulfonyl)bis(4-methoxybenzene) involves its interaction with molecular targets through its sulfonyl and methoxy groups. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor binding, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
1,1’-(Ethane-1,2-diyldisulfonyl)bis(4-methylbenzene): Similar structure but with methyl groups instead of methoxy groups.
1,1’-(Ethane-1,2-diyldisulfonyl)bis(4-chlorobenzene): Contains chlorine atoms instead of methoxy groups.
Uniqueness
1,1’-(Ethane-1,2-diyldisulfonyl)bis(4-methoxybenzene) is unique due to the presence of methoxy groups, which can influence its reactivity and interactions compared to similar compounds with different substituents. The methoxy groups can enhance the compound’s solubility and potential biological activity.
Properties
CAS No. |
114174-43-5 |
|---|---|
Molecular Formula |
C16H18O6S2 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-methoxy-4-[2-(4-methoxyphenyl)sulfonylethylsulfonyl]benzene |
InChI |
InChI=1S/C16H18O6S2/c1-21-13-3-7-15(8-4-13)23(17,18)11-12-24(19,20)16-9-5-14(22-2)6-10-16/h3-10H,11-12H2,1-2H3 |
InChI Key |
VYJLGSSTSUJPDR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCS(=O)(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




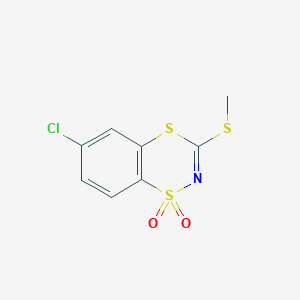
![1-Propanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-1-phenyl-](/img/structure/B14302304.png)
![tert-Butyl(dimethyl){[1-(trimethylsilyl)oct-7-en-1-yn-3-yl]oxy}silane](/img/structure/B14302307.png)
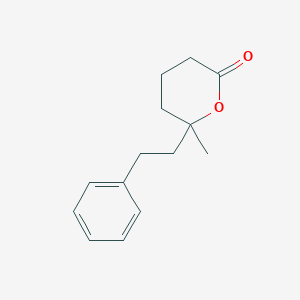
![Methyl {2-[bis(2-hydroxyethyl)amino]ethyl}sulfamate](/img/structure/B14302314.png)
acetate](/img/structure/B14302318.png)
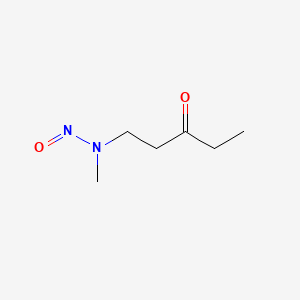
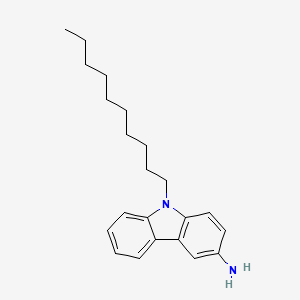
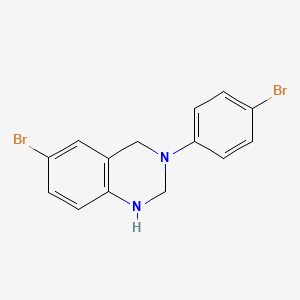

![1-[4-(Phenylsulfanyl)but-1-EN-1-YL]pyrrolidine](/img/structure/B14302356.png)
